

Introduction to the synthesis of Darunavir intermediates

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Compound of Interest

Compound Name: (3*s*,3*ar*,6*as*)-Hexahydrofuro[2,3-*B*]furan-3-*Ol*

CAS No.: 162119-33-7

Cat. No.: B069558

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An In-depth Technical Guide to the Synthesis of Darunavir Intermediates

Authored by a Senior Application Scientist

Introduction: Deconstructing a Potent HIV-1 Protease Inhibitor

Darunavir (marketed as Prezista) stands as a cornerstone in the management of Human Immunodeficiency Virus (HIV) infection. As a second-generation protease inhibitor (PI), it exhibits a high genetic barrier to resistance and potent activity against multi-drug-resistant HIV strains.[1][2] The efficacy of Darunavir is intrinsically linked to its complex molecular architecture, which is assembled from several key chiral intermediates. Understanding the synthesis of these building blocks is critical for researchers and professionals in drug development and manufacturing, as the efficiency and stereochemical purity of these syntheses directly impact the cost, scalability, and ultimately, the accessibility of this life-saving medication.[3]

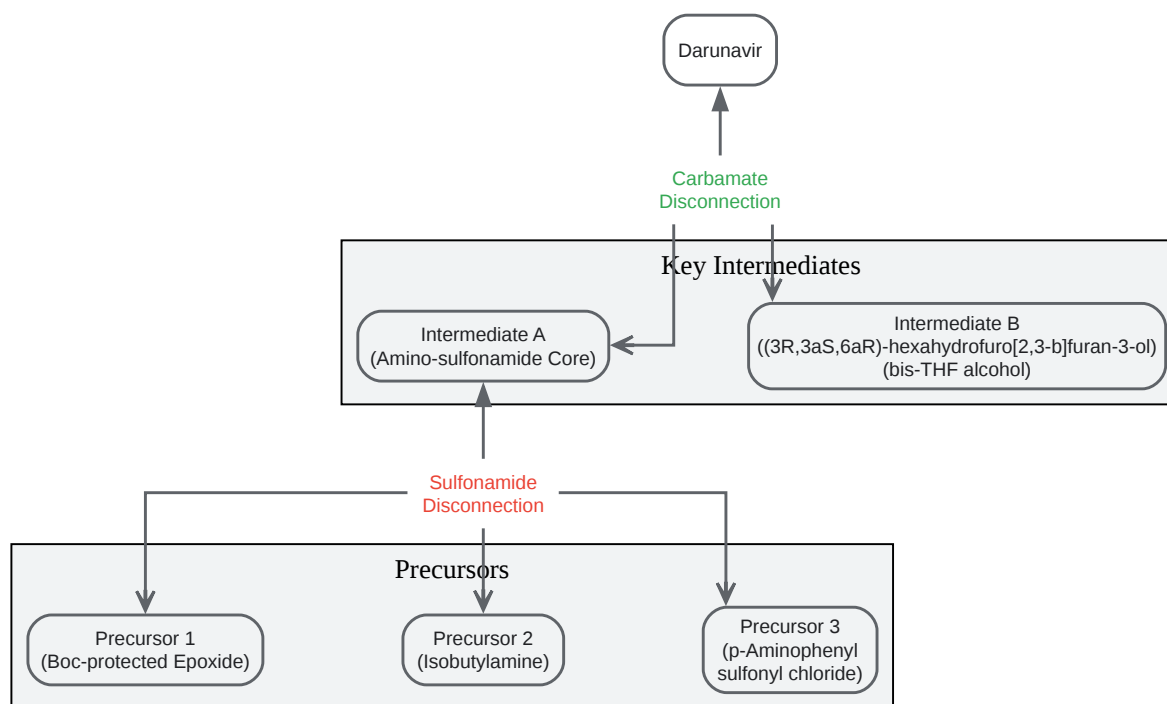
This guide provides a detailed exploration of the synthetic strategies employed to construct the core intermediates of Darunavir. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, compare competing methodologies, and offer insights into the practical considerations for both laboratory-scale synthesis and industrial production.

Retrosynthetic Analysis: A Strategic Roadmap

A logical approach to understanding the synthesis of Darunavir is to work backward from the final molecule. The retrosynthetic analysis reveals three primary fragments:

- The P2 Ligand: The bicyclic (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, often referred to as bis-THF alcohol. This ligand is crucial for high-affinity binding to the HIV protease enzyme.^[4]
- The Core Amino Alcohol: A (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl backbone, which forms the central scaffold of the inhibitor.
- The Sulfonamide Cap: A 4-aminophenyl sulfonamide moiety, which interacts with the S2' pocket of the protease.

The most common industrial disconnections occur at the carbamate and sulfonamide linkages, identifying the bis-THF alcohol and an amino-sulfonamide precursor as the principal intermediates.



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Caption: Retrosynthetic analysis of Darunavir.

Part 1: Synthesis of the Bicyclic Ligand: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

The synthesis of the bis-THF alcohol is arguably the most challenging aspect of the Darunavir synthesis due to its three contiguous stereocenters. Numerous strategies have been developed, each with distinct advantages and drawbacks.

Strategy A: Photocycloaddition and Enzymatic Resolution

- [8. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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